1-(3-Aminopropyl)pyrrolidine

Description

The exact mass of the compound 1-(3-Aminopropyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345670. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Aminopropyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

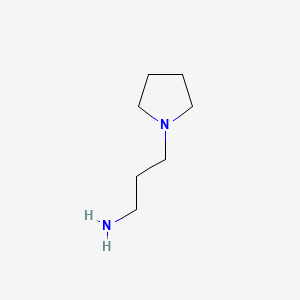

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-4-3-7-9-5-1-2-6-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBWZBGZWHDNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066861 | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-07-1 | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23159-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023159071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Aminopropyl)pyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pyrrolidinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Aminopropyl)pyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVG588X45L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Aminopropyl)pyrrolidine: A Versatile Diamine Building Block in Modern Drug Discovery

Introduction: Unpacking the Versatility of a Unique Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 1-(3-Aminopropyl)pyrrolidine (CAS No. 23159-07-1) emerges as a particularly valuable, yet often underestimated, reagent. Its structure, featuring a saturated N-heterocyclic pyrrolidine ring connected to a primary aminopropyl chain, provides a unique combination of a tertiary and a primary amine. This diamine architecture imparts a distinct set of physicochemical properties and reactive handles, making it a versatile scaffold for constructing complex molecules with significant pharmacological potential.

The pyrrolidine ring, a common motif in numerous natural products and FDA-approved drugs, offers a non-planar, sp³-rich structure that allows for a more effective exploration of three-dimensional chemical space compared to flat, aromatic systems.[1][2] This can lead to improved target binding, enhanced solubility, and favorable ADME/Tox profiles.[1] The aminopropyl side chain provides a reactive primary amine, ideal for a wide array of chemical transformations, from simple amide bond formations to more complex cyclization and derivatization reactions. This guide provides an in-depth analysis of 1-(3-Aminopropyl)pyrrolidine, covering its core properties, synthesis considerations, key reactions, and applications, with a focus on empowering researchers in drug development.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in the laboratory. 1-(3-Aminopropyl)pyrrolidine is a colorless to light yellow liquid under standard conditions, noted for its air sensitivity, which necessitates proper handling and storage under an inert atmosphere.[3]

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. This data is critical for reaction setup, solvent selection, and purification design.

| Property | Value | Source(s) |

| CAS Number | 23159-07-1 | |

| Molecular Formula | C₇H₁₆N₂ | |

| Molecular Weight | 128.22 g/mol | |

| Appearance | Colorless to slightly yellow clear liquid | Chem-Impex |

| Boiling Point | 191-193 °C | ChemicalBook |

| Density | ~1.014 g/cm³ | ChemicalBook |

| Refractive Index (n20D) | 1.470 - 1.472 | ChemicalBook |

| Solubility | Soluble in water and chloroform | Thermo Fisher Scientific |

| pKa (Predicted) | 10.32 ± 0.20 | ChemicalBook |

Spectroscopic Characterization: An Interpretive Approach

While many commercial sources supply 1-(3-Aminopropyl)pyrrolidine, detailed, batch-specific analytical data like NMR or IR spectra are not always provided.[4] Therefore, a competent researcher must be able to predict the expected spectral features and use them to verify the material's identity and purity upon receipt.

Expert Insight: The absence of readily available spectra from suppliers for many building blocks is common. It is a critical, self-validating step for any researcher to perform their own characterization (e.g., ¹H NMR) to confirm the structure before committing the material to a multi-step synthesis.

Below is a table of expected spectral characteristics based on the known chemical structure.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -NH₂ (Primary Amine) | δ 1.0-2.0 ppm (broad singlet) | Protons on nitrogen are exchangeable and often appear as a broad signal. Integration should correspond to 2H. |

| -CH₂ -NH₂ (Methylene α to primary amine) | δ 2.7-2.9 ppm (triplet) | Deshielded by the adjacent nitrogen atom. Coupling to the adjacent methylene group results in a triplet. | |

| -CH₂ - (Methylene β to primary amine) | δ 1.6-1.8 ppm (quintet) | Methylene group flanked by two other methylenes, leading to complex splitting (quintet). | |

| -CH₂ -N(pyrrolidine) (Methylene α to tert. amine) | δ 2.4-2.6 ppm (triplet) | Deshielded by the pyrrolidine nitrogen. Coupling to the adjacent methylene group results in a triplet. | |

| Pyrrolidine Ring Protons (-NCH₂ -) | δ 2.4-2.6 ppm (multiplet) | Protons alpha to the tertiary nitrogen are deshielded. | |

| Pyrrolidine Ring Protons (-CH₂ -) | δ 1.7-1.9 ppm (multiplet) | Protons beta to the tertiary nitrogen are more shielded. | |

| ¹³C NMR | -C H₂-NH₂ | δ 40-45 ppm | Carbon attached to the primary amine. |

| -C H₂- (Central propyl chain) | δ 28-32 ppm | The central carbon of the propyl chain. | |

| -C H₂-N(pyrrolidine) | δ 55-60 ppm | Carbon of the propyl chain attached to the pyrrolidine nitrogen. | |

| Pyrrolidine Ring Carbons (-NC H₂-) | δ 53-58 ppm | Carbons alpha to the tertiary nitrogen. | |

| Pyrrolidine Ring Carbons (-C H₂-) | δ 22-26 ppm | Carbons beta to the tertiary nitrogen. | |

| IR Spectroscopy | N-H Stretch (Primary Amine) | 3300-3500 cm⁻¹ (two bands) | Characteristic doublet for a primary amine. |

| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | Standard C-H stretching for sp³ hybridized carbons. | |

| N-H Bend (Scissoring) | 1590-1650 cm⁻¹ | Bending vibration for the primary amine. |

Section 2: Synthesis and Reactivity

Synthesis Context

1-(3-Aminopropyl)pyrrolidine is typically synthesized via multi-step procedures. While specific industrial synthesis routes are proprietary, logical laboratory approaches often involve the reaction of pyrrolidine with a suitable three-carbon electrophile containing a masked or protected primary amine, followed by deprotection. A common strategy is the cyanoethylation of pyrrolidine followed by reduction of the nitrile.

A generalized workflow for synthesizing and utilizing such a building block in a research context is depicted below.

Caption: A typical workflow from synthesis to application.

Core Reactivity: A Tale of Two Amines

The synthetic utility of 1-(3-Aminopropyl)pyrrolidine stems from the differential reactivity of its two nitrogen centers. The primary amine is a potent nucleophile, readily participating in reactions typical of alkylamines. The tertiary amine of the pyrrolidine ring is generally non-nucleophilic but acts as a base and can serve as a coordination site for metal catalysts.

This compound is a key raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[3] Two illustrative examples of its reactivity include:

-

Amide Formation: Reaction with acyl chlorides, such as 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride, results in the formation of a bis-amide, demonstrating the nucleophilicity of the primary amine.[3]

-

Nucleophilic Substitution: It can react with chloro-heterocycles, like 7-chloro-6-(2-chloro-ethyl)-5-methyl-[3][5][6]triazolo[1,5-a]pyrimidine, to form more complex heterocyclic systems.[3]

The diagram below illustrates these two fundamental reaction types.

Caption: Key reaction pathways for 1-(3-Aminopropyl)pyrrolidine.

Section 3: Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a vast range of therapeutic areas.[1][7] 1-(3-Aminopropyl)pyrrolidine serves as a versatile precursor for introducing this valuable motif.

Key Application Areas:

-

Neurological Disorders: The compound is frequently used as a building block in the synthesis of pharmaceuticals targeting neurological disorders. The pyrrolidine moiety can mimic the structure of proline, an amino acid, allowing derivatives to interact with biological targets in the central nervous system.[7]

-

Oncology: Pyrrolidine derivatives have been investigated as inhibitors of enzymes crucial to cancer progression, such as poly(ADP-ribose) polymerases (PARPs) and various kinases.[1] The aminopropyl chain provides a convenient attachment point for pharmacophoric groups designed to bind to the active sites of these enzymes.

-

Ligand for Catalysis: The bidentate nature of the molecule (two nitrogen atoms) makes it an effective ligand in catalytic processes, facilitating complex organic reactions that are crucial for producing fine chemicals and pharmaceutical intermediates.[1]

Section 4: Experimental Protocol: Representative Amide Coupling

This protocol provides a self-validating, step-by-step methodology for a standard amide coupling reaction using 1-(3-Aminopropyl)pyrrolidine, a cornerstone reaction for drug development professionals.

Objective: To synthesize N-(3-(pyrrolidin-1-yl)propyl)benzamide from 1-(3-Aminopropyl)pyrrolidine and benzoyl chloride.

Materials:

-

1-(3-Aminopropyl)pyrrolidine (1.0 eq)

-

Benzoyl Chloride (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1-(3-Aminopropyl)pyrrolidine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

-

Cool the flask to 0 °C in an ice-water bath.

-

Causality: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) because the starting amine is air-sensitive. Cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize side products.

-

-

Reagent Addition:

-

Add triethylamine (1.5 eq) to the stirred solution. TEA acts as a base to quench the HCl byproduct generated during the reaction.

-

Slowly add benzoyl chloride (1.05 eq) dropwise to the solution over 5-10 minutes. A slight excess of the acylating agent ensures complete consumption of the starting amine.

-

-

Reaction Monitoring (Self-Validation):

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the disappearance of the starting amine spot.

-

Trustworthiness: This step is crucial. Proceeding to workup without confirming the reaction's completion can lead to complex purification challenges and lower yields.

-

-

Aqueous Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and excess benzoyl chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine to remove residual water-soluble components.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes, to afford the pure N-(3-(pyrrolidin-1-yl)propyl)benzamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Section 5: Safety and Handling

1-(3-Aminopropyl)pyrrolidine is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] It is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1-(3-Aminopropyl)pyrrolidine is a powerful and versatile building block for chemical synthesis. Its dual amine functionality, combined with the favorable properties of the pyrrolidine ring, provides chemists with a reliable tool for creating diverse and complex molecular architectures. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the fast-paced environment of pharmaceutical and chemical research and development.

References

-

IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

-

Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed Central (PMC). [Link]

-

B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PubMed Central (PMC). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central (PMC). [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. [Link]

-

Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. PubMed Central (PMC). [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC). [Link]

- Synthesis of pyrrolidine.

-

Pyrrolidine. National Institute of Standards and Technology (NIST) WebBook. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3-Aminopropyl)pyrrolidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 1-(3-aminopropyl)pyrrolidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 1-(3-Aminopropyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(3-Aminopropyl)pyrrolidine

1-(3-Aminopropyl)pyrrolidine is a bifunctional organic compound featuring a saturated five-membered pyrrolidine ring and a primary aminopropyl substituent. This unique architecture, possessing both a tertiary and a primary amine, renders it a highly valuable building block in medicinal chemistry and organic synthesis. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, to acting as a versatile ligand in catalysis.[1]

The physical properties of this compound are not mere data points; they are critical parameters that dictate its behavior, handling, and application. For the drug development professional, understanding these properties is paramount for everything from reaction kinetics and purification strategies to formulation design and ensuring the stability of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the core physical and chemical characteristics of 1-(3-Aminopropyl)pyrrolidine, offering insights into their practical implications in a research and development setting.

Core Molecular and Physical Characteristics

A foundational understanding begins with the compound's basic identifiers and physical constants. These values are the primary indicators for handling, storage, and quality control.

| Property | Value | Source(s) |

| CAS Number | 23159-07-1 | [1][2] |

| Molecular Formula | C₇H₁₆N₂ | [1] |

| Molecular Weight | 128.22 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow clear liquid | [1][3] |

| Boiling Point | 191-193 °C (at 760 mmHg); 82 °C (at 20 mmHg) | [1][2][4] |

| Density | ~0.932 - 1.014 g/cm³ | [2][3][4] |

| Refractive Index (n20D) | 1.47 - 1.472 | [1][4] |

| Solubility | Soluble in water and chloroform | [2][3][4] |

| pKa (Predicted) | 10.32 ± 0.20 | [3][4] |

| Flash Point | ~65.9 °C | [3] |

| Vapor Pressure | 0.446 mmHg at 25°C | [3] |

In-Depth Analysis of Physicochemical Properties

The data presented above provides a snapshot, but its true utility is realized when each property is understood in the context of laboratory and development work.

Boiling Point, Vapor Pressure, and Volatility

The boiling point of 191-193 °C at atmospheric pressure indicates that 1-(3-aminopropyl)pyrrolidine is a relatively low-volatility liquid.[2][4] However, its ability to be distilled at a significantly lower temperature under reduced pressure (82 °C at 20 mmHg) is a critical insight for purification.[1] This allows for thermal purification without the risk of decomposition that can occur at higher temperatures, ensuring the integrity of the compound. The vapor pressure of 0.446 mmHg at 25°C further confirms its low volatility at standard lab temperatures, which simplifies handling by reducing inhalation exposure risks compared to more volatile amines.[3]

Solubility: A Bridge Between Aqueous and Organic Phases

The solubility of 1-(3-aminopropyl)pyrrolidine in both water and organic solvents like chloroform is a direct consequence of its molecular structure.[2][3][4] The polar aminopropyl group readily forms hydrogen bonds with water, granting it aqueous solubility. Simultaneously, the nonpolar hydrocarbon backbone and the pyrrolidine ring provide lipophilic character, allowing it to dissolve in less polar organic media.

This dual-solubility profile is highly advantageous in drug development. A molecule built from this scaffold may exhibit improved bioavailability, capable of traversing both aqueous environments (like blood plasma) and lipid-rich barriers (like cell membranes).

Basicity and pKa: The Key to Biological Interaction

With two nitrogen atoms, 1-(3-aminopropyl)pyrrolidine acts as a Brønsted-Lowry base. The predicted pKa of ~10.32 suggests that at physiological pH (~7.4), both amine groups will be predominantly protonated.[3][4] This has profound implications:

-

Reactivity: The unprotonated form contains two nucleophilic centers, making it a potent reactant in organic synthesis.[2][4]

-

Biological Activity: In a biological system, the protonated, cationic form can engage in crucial ionic interactions with negatively charged residues on target proteins or enzymes, a fundamental aspect of its mechanism of action when incorporated into a larger drug molecule.

-

Formulation: Knowledge of the pKa is essential for developing stable salt forms of APIs derived from this scaffold, which can significantly improve solubility and stability.

Refractive Index and Density: Parameters for Quality Assurance

The refractive index (1.47 - 1.472 at 20°C) and density (~0.932 - 1.014 g/cm³) are vital for quality control.[1][2][3][4] Any significant deviation from these values for a given batch can indicate the presence of impurities or residual solvent. These quick, non-destructive measurements serve as a first-line check for material identity and purity.

Caption: Core structure and its property implications.

Safety, Handling, and Storage: A Mandate for Researchers

The utility of 1-(3-aminopropyl)pyrrolidine is matched by its hazardous nature, necessitating strict handling protocols. Safety Data Sheets (SDS) classify it as a corrosive substance that causes severe skin burns and eye damage.[5][6]

-

Personal Protective Equipment (PPE): Handling requires chemical-impermeable gloves, protective clothing, and eye/face protection (safety goggles and/or face shield).[5][7]

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[5][8] Eyewash stations and safety showers must be readily accessible.[5]

-

Storage: The compound is air-sensitive.[2][3] It must be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated place, away from oxidizing agents.[4][5][8]

The Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring is not merely a carrier for the aminopropyl sidechain; it is a privileged scaffold in medicinal chemistry.[9] Its non-planar, puckered conformation provides a three-dimensional structure that can efficiently explore the pharmacophore space of a target receptor.[9] This contrasts with flat, aromatic rings and allows for precise spatial orientation of substituents, which can be critical for achieving target selectivity and potency.[9] The stereochemistry of substituents on the pyrrolidine ring can lead to vastly different biological profiles, making it a versatile tool for fine-tuning drug candidates.[9]

Self-Validating Experimental Protocols

The following protocols describe fundamental procedures for verifying the quality and characterizing the properties of 1-(3-aminopropyl)pyrrolidine.

Protocol 1: Purity Verification via Refractive Index Measurement

This protocol provides a rapid, non-destructive method to check the purity of a liquid sample against a known standard.

-

Calibration: Calibrate a digital refractometer using a certified refractive index standard (e.g., distilled water) at 20°C.

-

Sample Preparation: Ensure the sample of 1-(3-aminopropyl)pyrrolidine has equilibrated to 20°C.

-

Measurement: Apply a few drops of the sample to the clean, dry prism of the refractometer.

-

Reading: Close the cover and record the refractive index reading.

-

Validation: Compare the measured value to the established specification (e.g., 1.470 - 1.472). A reading outside this range may suggest impurities. The system is self-validating through the initial calibration step.

Protocol 2: Characterization by Acid-Base Titration

This workflow determines the concentration and confirms the basic nature of the compound.

-

Preparation: Accurately weigh a sample of 1-(3-aminopropyl)pyrrolidine and dissolve it in a known volume of deionized water.

-

Setup: Place the solution in a beaker with a calibrated pH probe and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette, recording the pH after each addition.

-

Analysis: Plot the pH versus the volume of acid added. The equivalence point(s) will appear as sharp inflections in the curve.

-

Validation: The volume of titrant required to reach the equivalence point is used to calculate the molarity of the amine solution, thus verifying its concentration. The shape of the curve and the pH at the half-equivalence point(s) can be used to estimate the pKa value(s), validating the compound's chemical identity.

Caption: A typical quality control workflow.

Conclusion

1-(3-Aminopropyl)pyrrolidine is a compound whose value is deeply rooted in its physical properties. Its boiling point dictates purification, its dual solubility influences bioavailability, and its basicity governs biological interactions. For the researchers and scientists leveraging this molecule, a comprehensive understanding of these characteristics is not academic—it is a prerequisite for innovation, safety, and success in the complex landscape of drug development and chemical synthesis.

References

-

1-(3-Aminopropyl)pyrrolidine . Chem-Impex. [Link]

-

Pyrrolidine . Wikipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

-

Pyrrolidine synthesis . Organic Chemistry Portal. [Link]

-

1-(3-Aminopropyl)pyrrolidine . LookChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(3-Aminopropyl)pyrrolidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. lookchem.com [lookchem.com]

- 4. 1-(3-Aminopropyl)pyrrolidine | 23159-07-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(3-Aminopropyl)pyrrolidine

1-(3-Aminopropyl)pyrrolidine is a bifunctional organic compound featuring a saturated five-membered pyrrolidine ring N-substituted with a terminal primary amine via a propyl linker.[1] This unique architecture, combining a tertiary amine within the heterocyclic core and a reactive primary amine on the flexible side chain, establishes it as a highly versatile and valuable building block in modern organic synthesis. Its utility spans from the creation of complex pharmaceutical intermediates to the development of specialty chemicals and ligands for catalysis.[1]

Primarily, 1-(3-Aminopropyl)pyrrolidine serves as a crucial scaffold in medicinal chemistry, particularly in the design of novel therapeutics targeting neurological disorders.[1] The pyrrolidine moiety is a privileged structure in drug discovery, prized for its ability to impart favorable physicochemical properties such as aqueous solubility while providing a rigid, three-dimensional framework to orient substituents for optimal target engagement.[2][3] This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's structural properties, synthetic pathways, analytical characterization, and functional applications, grounded in established scientific principles.

Part 1: Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in research and development. 1-(3-Aminopropyl)pyrrolidine is a colorless to light yellow liquid under standard conditions, characterized by its air-sensitive nature, which necessitates careful handling and storage.[1][4]

Key Physicochemical Data

The essential properties of 1-(3-Aminopropyl)pyrrolidine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 23159-07-1 | [1][5] |

| Molecular Formula | C₇H₁₆N₂ | [1][5] |

| Molecular Weight | 128.22 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1][4] |

| Boiling Point | 191-193 °C (at 760 mmHg); 82 °C (at 20 mmHg) | [1][5] |

| Density | 0.932 - 1.014 g/cm³ (at 25 °C) | [1][4][5] |

| Refractive Index (n²⁰/D) | ~1.471 | [1][5] |

| Solubility | Soluble in water and chloroform | [4][5] |

| Sensitivity | Air Sensitive | [4][5][6] |

Structural Analysis

The structure of 1-(3-Aminopropyl)pyrrolidine is defined by its two distinct nitrogen environments. The tertiary amine is part of the saturated pyrrolidine ring, which exists in a non-planar "envelope" or "twist" conformation, influencing the spatial orientation of the aminopropyl side chain. The primary amine at the terminus of the propyl chain is a potent nucleophile and a site for extensive functionalization.

Caption: Chemical Structure of 1-(3-Aminopropyl)pyrrolidine.

Part 2: Synthesis and Mechanistic Considerations

While numerous methods exist for the synthesis of the core pyrrolidine scaffold, such as the industrial reaction of 1,4-butanediol with ammonia or laboratory-scale 1,3-dipolar cycloadditions, a common and efficient route to 1-(3-Aminopropyl)pyrrolidine involves a two-step sequence starting from pyrrolidine and acrylonitrile.[2][7] This pathway is advantageous due to the availability of starting materials and the reliability of the reactions involved.

A Representative Synthetic Protocol

The following protocol outlines a self-validating system for the synthesis of 1-(3-Aminopropyl)pyrrolidine.

Step 1: Cyanoethylation of Pyrrolidine via Michael Addition

This step involves the conjugate addition of the secondary amine of pyrrolidine to acrylonitrile.

-

Causality: Pyrrolidine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile double bond. The reaction is typically performed without a catalyst, although mild heating may be applied to increase the rate. The progress can be monitored by the disappearance of the starting materials via Thin Layer Chromatography (TLC).

-

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 eq).

-

Slowly add acrylonitrile (1.1 eq) dropwise at room temperature. The reaction is exothermic and may require an ice bath for temperature control.

-

After the addition is complete, stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours until the reaction is complete.

-

The resulting intermediate, 3-(pyrrolidin-1-yl)propanenitrile, can be purified by vacuum distillation, though it is often carried directly to the next step.

-

Step 2: Reduction of the Nitrile to a Primary Amine

The nitrile intermediate is reduced to the desired primary amine.

-

Causality: Catalytic hydrogenation is a robust and scalable method for nitrile reduction. A catalyst such as Raney Nickel is used to activate molecular hydrogen, which then reduces the carbon-nitrogen triple bond to a primary amine. The high pressure of hydrogen gas drives the reaction to completion. The success of the reduction is validated by the disappearance of the nitrile's characteristic IR absorption peak.

-

Methodology:

-

In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the crude 3-(pyrrolidin-1-yl)propanenitrile from Step 1 in a suitable solvent (e.g., ethanol or methanol) saturated with ammonia to suppress secondary amine formation.

-

Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) as a slurry.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

-

Heat the mixture to 50-70 °C and agitate until hydrogen uptake ceases (typically 4-12 hours).

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting crude 1-(3-Aminopropyl)pyrrolidine is then purified by vacuum distillation to yield the final product.

-

Caption: Synthetic Workflow for 1-(3-Aminopropyl)pyrrolidine.

Part 3: Analytical Characterization

Structural confirmation and purity assessment are critical. A combination of spectroscopic methods provides unambiguous characterization of 1-(3-Aminopropyl)pyrrolidine. These techniques are routinely used to validate the identity of intermediates and final products in a synthetic sequence.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for both the pyrrolidine ring and the propyl chain. Protons alpha to the nitrogen atoms will appear as multiplets in the 2.5-3.0 ppm range. The methylene groups of the propyl chain will present as distinct multiplets, while the primary amine protons will typically appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will display unique signals for each of the seven carbon atoms, confirming the molecular backbone.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]+ or [M+H]+ corresponding to its molecular weight (128.22 g/mol ), confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for monitoring the reaction. Key absorptions include N-H stretching bands for the primary amine (two bands around 3300-3400 cm⁻¹) and the absence of the sharp C≡N stretch (around 2250 cm⁻¹) from the nitrile intermediate.

-

Purity by Titration: The purity of the final product can be quantitatively determined by acid-base titration, a reliable method for primary amines.[1]

Part 4: Reactivity and Applications in Drug Development

The synthetic utility of 1-(3-Aminopropyl)pyrrolidine stems from the differential reactivity of its two amine groups. The primary amine is an excellent nucleophile for forming amides, sulfonamides, ureas, and Schiff bases, while the tertiary amine of the pyrrolidine ring can act as a base or be quaternized.

This compound serves as a key intermediate in the synthesis of diverse pharmaceutical agents.[5] For example, it is a documented reactant for producing complex heterocyclic systems such as 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene.[5] In drug design, the aminopropyl-pyrrolidine moiety can function as:

-

A Linker: Spatially connecting two different pharmacophores.

-

A Basic Moiety: The pyrrolidine nitrogen, being basic, is often protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in a biological target, such as an enzyme active site or a receptor binding pocket.

-

A Solubility Enhancer: The polar amine groups generally improve the aqueous solubility of a larger, more hydrophobic molecule.

Caption: Reactivity Profile of 1-(3-Aminopropyl)pyrrolidine.

Part 5: Safety, Handling, and Storage

As a corrosive and air-sensitive compound, strict safety protocols must be followed when handling 1-(3-Aminopropyl)pyrrolidine.

-

Hazards: The compound is classified as causing severe skin burns and eye damage.[9] It is also harmful if swallowed.

-

Handling: All manipulations should be performed exclusively within a chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory to prevent contact with skin and eyes.[6][9]

-

Storage: To maintain product integrity, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent degradation from exposure to air.[4][6] The material should be kept in a cool, dry, and well-ventilated area, with refrigeration (2-8 °C) recommended for long-term storage.[1][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[6]

Conclusion

1-(3-Aminopropyl)pyrrolidine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist and process scientist. Its bifunctional nature, coupled with the privileged pyrrolidine scaffold, provides a reliable platform for constructing molecular complexity and tuning pharmacological activity. A comprehensive understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of novel therapeutics and advanced materials.

References

-

1-(3-Aminopropyl)pyrrolidine. Chem-Impex.[Link]

-

Pyrrolidine. Wikipedia.[Link]

-

Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. PubMed.[Link]

-

1-(3-Aminopropyl)pyrrolidine. LookChem.[Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PMC.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.[Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal.[Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PMC.[Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1-(3-Aminopropyl)pyrrolidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Synthesis Pathways for 1-(3-Aminopropyl)pyrrolidine

Executive Summary

1-(3-Aminopropyl)pyrrolidine is a diamine featuring a tertiary pyrrolidine ring connected to a primary amine via a propyl linker. It serves as a critical motif in medicinal chemistry, acting as a pharmacophore in antipsychotics, antihistamines, and muscarinic antagonists. Beyond pharmaceuticals, it functions as a curing agent for epoxy resins and a ligand in coordination chemistry.

This guide details two distinct synthesis pathways:

-

The Industrial Route (Michael Addition + Hydrogenation): Prioritizes atom economy and scalability.

-

The Gabriel Synthesis (Lab-Scale): Prioritizes purity and precise stoichiometry to avoid polymerization.

Retrosynthetic Analysis

To design the synthesis, we disconnect the molecule at the strategic C-N bonds. The most logical disconnection occurs at the propyl linker, revealing two primary precursor sets.

Figure 1: Retrosynthetic breakdown showing the divergence between the Michael addition strategy (Route A) and the alkylation strategy (Route B).

Pathway A: The Industrial Standard (Michael Addition + Reduction)

Best for: Scale-up (>100g), Atom Economy, Cost Efficiency.

This route utilizes the high nucleophilicity of pyrrolidine to attack the electron-deficient alkene of acrylonitrile (Michael Addition), followed by the catalytic reduction of the nitrile group.

Phase 1: Aza-Michael Addition

Reaction: Pyrrolidine + Acrylonitrile

-

Mechanism: The secondary amine (pyrrolidine) undergoes 1,4-addition to the

-unsaturated nitrile. -

Thermodynamics: Highly exothermic.

-

Catalysis: Often proceeds without catalyst, or with weak acid catalysis (acetic acid) to activate the nitrile.

Phase 2: Catalytic Hydrogenation

Reaction: 3-(Pyrrolidin-1-yl)propanenitrile +

-

Challenge: Reduction of nitriles often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine.

-

Solution: The addition of ammonia (

) or hydroxide to the reaction mixture suppresses dimer formation.

Process Flow Diagram

Figure 2: Industrial workflow emphasizing the two-stage conversion and purification.

Detailed Experimental Protocol (Pathway A)

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)propanenitrile

-

Reagents: Pyrrolidine (1.0 eq), Acrylonitrile (1.1 eq), Methanol (Solvent).

-

Setup: 3-neck round bottom flask with reflux condenser, dropping funnel, and thermometer.

-

Procedure:

-

Charge flask with Pyrrolidine and Methanol (1:1 v/v). Cool to 0°C.

-

CRITICAL: Add Acrylonitrile dropwise via funnel. Maintain internal temp <10°C. The reaction is violently exothermic.

-

Allow to warm to room temperature (RT) and stir for 3 hours.

-

Validation: TLC (SiO2, MeOH/DCM) should show disappearance of Pyrrolidine.

-

Workup: Concentrate in vacuo to remove excess acrylonitrile and methanol. Yield is typically quantitative.

-

Step 2: Hydrogenation to 1-(3-Aminopropyl)pyrrolidine

-

Reagents: Nitrile intermediate, Raney Nickel (approx. 10 wt%), Ammonia (methanolic or liquid), Hydrogen gas.

-

Setup: High-pressure Stainless Steel Autoclave (Parr Reactor).

-

Procedure:

-

Load the autoclave with the nitrile intermediate dissolved in Methanol.

-

Add Raney Nickel slurry (under water/ethanol protection—pyrophoric ).

-

Add Ammonia (approx. 5 eq). Note: Ammonia prevents the formation of secondary amine byproducts.

-

Purge with

(3x), then -

Pressurize to 500 psi (35 bar)

. Heat to 80°C. -

Stir vigorously until

uptake ceases (approx. 4-6 hours). -

Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate.

-

Purification: Vacuum distillation.

-

Boiling Point: ~80-82°C at 12 mmHg (Lit. ~192°C at atm).

-

-

Pathway B: The Gabriel Synthesis (High Purity Lab Scale)

Best for: Research scale (<10g), avoiding high-pressure equipment, ensuring primary amine specificity.

This route avoids the polymerization risks of acrylonitrile and the need for high-pressure hydrogenation.

Protocol Summary

-

Alkylation: React Potassium Phthalimide with 1,3-dibromopropane (excess) to form

-(3-bromopropyl)phthalimide. -

Substitution: React

-(3-bromopropyl)phthalimide with Pyrrolidine.-

Conditions:

, Acetonitrile, Reflux.

-

-

Deprotection (Ing–Manske Procedure): Hydrazinolysis of the phthalimide group.

-

Reagents: Hydrazine hydrate, Ethanol, Reflux.

-

Outcome: Precipitates phthalhydrazide (solid byproduct); the target amine remains in solution.

-

Comparison of Routes:

| Feature | Pathway A (Industrial) | Pathway B (Gabriel) |

| Atom Economy | Excellent (100% in Step 1) | Poor (Phthalimide waste) |

| Safety | Acrylonitrile (Carcinogen), | Hydrazine (Toxic), Alkyl Halides |

| Equipment | Autoclave required | Standard glassware |

| Purity Profile | Risk of secondary amines | High specificity for primary amine |

Safety & Handling (E-E-A-T)

-

Acrylonitrile: High acute toxicity and known carcinogen. Polymerizes explosively if not stabilized. Use only in a well-ventilated fume hood.

-

Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns.

-

Raney Nickel: Pyrophoric when dry. Must be kept under solvent at all times.

-

1-(3-Aminopropyl)pyrrolidine: Corrosive / Irritant.

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.

-

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89334, 1-(3-Aminopropyl)pyrrolidine. Retrieved from

-

Organic Syntheses. (1947). beta-Aminopropionitrile.[2] Org. Synth. 1947, 27, 3. (Foundational reference for nitrile reduction with ammonia). Retrieved from

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: 1-(3-Aminopropyl)pyrrolidine. Retrieved from

-

Google Patents. (2002). Process for producing 1H-3-aminopyrrolidine derivatives. (EP1188744A1). (Contextual reference for pyrrolidine reductions). Retrieved from

Sources

The Multifaceted Biological Activities of 1-(3-Aminopropyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of functional groups, making it an ideal scaffold for targeting a diverse array of biological macromolecules.[3] Within this privileged class of compounds, derivatives of 1-(3-aminopropyl)pyrrolidine have emerged as a particularly intriguing subclass, demonstrating a broad spectrum of pharmacological activities. The presence of a basic aminopropyl side chain appended to the pyrrolidine nitrogen introduces a key pharmacophoric element, enabling interactions with a variety of biological targets and often enhancing physicochemical properties crucial for drug development.

This technical guide provides an in-depth exploration of the biological activities of 1-(3-aminopropyl)pyrrolidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to access these molecules, explore their diverse pharmacological profiles—including antimicrobial, anticancer, and neuroprotective effects—and elucidate the underlying mechanisms of action. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological activities, providing a practical framework for researchers seeking to investigate this promising class of compounds.

I. Synthetic Avenues to 1-(3-Aminopropyl)pyrrolidine Derivatives

The synthesis of 1-(3-aminopropyl)pyrrolidine derivatives typically involves the modification of a pre-formed pyrrolidine ring or the construction of the heterocyclic system with the aminopropyl moiety already incorporated. A common and efficient method involves the nucleophilic substitution of a suitable pyrrolidine with a protected 3-aminopropyl halide or a similar electrophile.

A versatile approach to generate a library of diverse derivatives is through multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[3][4] This strategy allows for the rapid assembly of complex pyrrolidine cores with multiple points of diversification.

Diagram 1: General Synthetic Workflow for 1-(3-Aminopropyl)pyrrolidine Derivatives

A generalized workflow for the synthesis of 1-(3-aminopropyl)pyrrolidine derivatives.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[5] Pyrrolidine derivatives have shown considerable promise in this arena, and the incorporation of the 1-(3-aminopropyl) moiety can enhance their antimicrobial efficacy.[6][7]

Mechanism of Action

The precise mechanisms by which 1-(3-aminopropyl)pyrrolidine derivatives exert their antimicrobial effects can vary depending on the overall structure of the molecule. However, a recurring theme is the disruption of bacterial cell membrane integrity. The cationic nature of the aminopropyl side chain at physiological pH can facilitate electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.[8] This can lead to membrane depolarization, increased permeability, and ultimately, cell lysis.

Some derivatives may also act by inhibiting essential cellular processes. For instance, certain pyrrolidine-containing compounds have been shown to interfere with bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. Others may chelate metal ions that are essential cofactors for bacterial enzymes.[9]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these derivatives is often influenced by the nature of the substituents on the pyrrolidine ring and the aminopropyl side chain. Key SAR observations include:

-

Lipophilicity: A balanced lipophilicity is often crucial for effective membrane interaction and penetration. Highly polar or nonpolar derivatives may exhibit reduced activity.

-

Steric Factors: The size and shape of substituents on the pyrrolidine ring can influence binding to target enzymes or insertion into the cell membrane.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups can modulate the pKa of the amino groups, affecting their charge at physiological pH and their ability to interact with bacterial membranes.

Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Novel Benzamidine Analogues | Periodontitis Pathogens | 31.25 - 125 | [6] |

| Dispiropyrrolidines | Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, Proteus vulgaris | Varies | [7] |

| Pyrrolidine-2,5-dione Derivatives | Various Bacteria and Fungi | 16 - 256 | [5] |

III. Anticancer Potential: Targeting the Hallmarks of Malignancy

The pyrrolidine scaffold is a common feature in a number of clinically used anticancer drugs.[10][11] Derivatives of 1-(3-aminopropyl)pyrrolidine have also demonstrated significant antiproliferative activity against various cancer cell lines.[12][13]

Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifactorial, targeting various signaling pathways and cellular processes that are dysregulated in cancer.[6] Some of the key mechanisms include:

-

Induction of Apoptosis: Many pyrrolidine derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria, or the extrinsic pathway, initiated by the activation of death receptors on the cell surface.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as G1/S or G2/M, preventing cancer cells from dividing and proliferating.

-

Inhibition of Kinases: Several pyrrolidine derivatives have been identified as inhibitors of protein kinases that are crucial for cancer cell growth and survival, such as Abl and PI3K.[14]

-

Inhibition of Angiogenesis: Some derivatives can interfere with the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.

Diagram 2: Simplified Signaling Pathway of Apoptosis Induction by a Hypothetical 1-(3-Aminopropyl)pyrrolidine Derivative

A conceptual diagram of a 1-(3-aminopropyl)pyrrolidine derivative inducing apoptosis via the mitochondrial pathway.

Structure-Activity Relationship (SAR) in Anticancer Activity

The antiproliferative potency of 1-(3-aminopropyl)pyrrolidine derivatives is highly dependent on their chemical structure. Key SAR findings include:

-

Aromatic Substituents: The presence of specific aromatic or heteroaromatic moieties on the pyrrolidine ring can significantly enhance anticancer activity, likely by facilitating interactions with the active sites of target proteins.[15]

-

Stereochemistry: The stereoisomers of a given derivative can exhibit vastly different biological activities, highlighting the importance of stereoselective synthesis and evaluation.

-

Flexibility of the Side Chain: The length and flexibility of the linker between the pyrrolidine ring and other functional groups can influence the compound's ability to adopt the optimal conformation for binding to its target.

Table 2: Cytotoxic Activity of Selected Pyrrolidine Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivatives | MCF7 | 1.7, 5.7, 3.4 | [12] |

| Pyrrolo[2,3-d]pyrimidine derivatives | HePG2 | 8.7 | [12] |

| Pyrrolo[2,3-d]pyrimidine derivatives | PACA2 | 6.4 | [12] |

| 2-Thio-pyrimidine derivatives | PC-3 | 65.8 - 69.6 | [16] |

| 2-Thio-pyrimidine derivatives | HCT-116 | 58.2 - 60.9 | [16] |

IV. Neuroprotective and Anticonvulsant Effects: Modulating Neuronal Function

Derivatives of 1-(3-aminopropyl)pyrrolidine have also shown promise in the realm of neuroscience, exhibiting both neuroprotective and anticonvulsant properties.[3][9][17][18]

Mechanisms of Neuroprotection and Anticonvulsant Action

The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress and excitotoxicity, two key contributors to neuronal damage in neurodegenerative diseases and ischemic events.[4][19] Some derivatives can act as antioxidants, scavenging harmful reactive oxygen species (ROS), while others may modulate the activity of neurotransmitter receptors, such as the NMDA receptor, to prevent excessive neuronal stimulation.[20]

The anticonvulsant activity of certain 1-(3-aminopropyl)pyrrolidine derivatives, particularly those incorporating a pyrrolidine-2,5-dione (succinimide) moiety, is often linked to their ability to modulate the activity of voltage-gated ion channels, such as sodium and calcium channels.[21] By blocking these channels, they can reduce neuronal excitability and suppress seizure activity.

Structure-Activity Relationship (SAR) in Neurological Applications

The neurological activities of these derivatives are highly sensitive to structural modifications. Important SAR considerations include:

-

Substituents on the Pyrrolidine-2,5-dione Ring: For anticonvulsant activity, the nature of the substituent at the 3-position of the succinimide ring is critical.[9]

-

Lipophilicity and Blood-Brain Barrier Permeability: To be effective in the central nervous system, these compounds must be able to cross the blood-brain barrier. This often requires a careful balance of lipophilicity and other physicochemical properties.

-

Target Specificity: Minor structural changes can significantly alter the selectivity of a compound for different receptor subtypes or ion channels, allowing for the fine-tuning of its pharmacological profile.

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Seizure Model | ED50 (mg/kg) | Reference |

| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES, 6 Hz, scPTZ | Varies | [9] |

| 3-(benzylamino)pyrrolidine-2,5-dione | 6 Hz, MES | Varies | [9] |

| 3q (a 3,3-diphenyl-propionamide derivative) | MES | 31.64 | [3] |

| 3q (a 3,3-diphenyl-propionamide derivative) | scPTZ | 75.41 | [3] |

| 3q (a 3,3-diphenyl-propionamide derivative) | 6-Hz (32 mA) | 38.15 | [3] |

V. Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of research in this area, the use of standardized and well-validated experimental protocols is paramount. This section provides detailed, step-by-step methodologies for assessing the key biological activities of 1-(3-aminopropyl)pyrrolidine derivatives.

A. Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

1. Preparation of Materials:

- 96-well microtiter plates.

- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

- Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

- Stock solution of the test compound in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

- Dispense 50 µL of the appropriate broth into each well of the microtiter plate.

- Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

- Add 50 µL of the standardized microbial inoculum to each well.

- Include positive (microbe only) and negative (broth only) controls.

- Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

- Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

Diagram 3: Workflow for Broth Microdilution Assay

A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[6][22]

1. Preparation of Materials:

- 96-well cell culture plates.

- Cancer cell line of interest.

- Complete cell culture medium.

- MTT solution (5 mg/mL in PBS).

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

2. Assay Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

- Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

- Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 4: Workflow for MTT Cytotoxicity Assay

A sequential workflow for assessing the cytotoxicity of a compound using the MTT assay.

C. Neuroprotection Evaluation: In Vitro Excitotoxicity Model

This protocol describes a general method for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or PC12).[4]

1. Preparation of Materials:

- Neuronal cell line.

- Cell culture plates.

- Differentiating medium (if required for the cell line).

- Glutamate solution.

- Test compound.

- Cell viability assay (e.g., MTT or LDH assay).

2. Assay Procedure:

- Seed and differentiate the neuronal cells in a suitable plate format.

- Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

- Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a defined period (e.g., 24 hours).

- Include control groups: untreated cells, cells treated with the test compound alone, and cells treated with glutamate alone.

- After the incubation period, assess cell viability using a suitable assay.

- Quantify the neuroprotective effect by comparing the viability of cells co-treated with the test compound and glutamate to those treated with glutamate alone.

VI. Concluding Remarks and Future Directions

The 1-(3-aminopropyl)pyrrolidine scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and neuroprotective effects, underscore the significant potential of this chemical class. The insights into structure-activity relationships presented in this guide provide a valuable framework for the rational design of more potent and selective compounds.

Future research in this area should focus on several key aspects. A more comprehensive exploration of the mechanisms of action, utilizing advanced techniques such as transcriptomics and proteomics, will provide a deeper understanding of how these compounds exert their biological effects. The development of more efficient and stereoselective synthetic methodologies will facilitate the generation of diverse chemical libraries for high-throughput screening. Furthermore, a greater emphasis on in vivo studies will be crucial for validating the therapeutic potential of the most promising lead compounds and assessing their pharmacokinetic and toxicological profiles. By continuing to explore the rich chemical space of 1-(3-aminopropyl)pyrrolidine derivatives, the scientific community is well-positioned to uncover novel and effective treatments for a wide range of human diseases.

VII. References

-

Woźniak, M., Starnowska, J., Czarnomysy, R., Bielawska, A., & Bielawski, K. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. European Journal of Medicinal Chemistry, 261, 115814. [Link]

-

Al-Ghamdi, S. S., Al-Otaibi, B. S., Al-Ghamdi, A. A., Al-Otaibi, A. M., & El-Sayed, M. E. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1018. [Link]

-

Kamiński, K., Obniska, J., & Wiklik, B. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(5), e1700010. [Link]

-

Sopbué Fondjo, E., Tchoukoua, A., Wibmer, T., K-A., T., & Blacque, O. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]

-

Piktel, E., Pogoda, K., Wnorowska, U., Cieśluk, M., & Bucki, R. (2021). Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents. International Journal of Molecular Sciences, 22(16), 8709. [Link]

-

Krasavin, M. (2022). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 23(18), 10567. [Link]

-

Czopek, A., Byrtus, A., & Rapacz, A. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 68(2), 347–353. [Link]

-

Al-Warhi, T., Sabt, A., Rizk, O., & El-Agrody, A. M. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8963. [Link]

-

Ramirez, M. S., Nikolaidis, I., & Tolmasky, M. E. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. bioRxiv. [Link]

-

Mateev, E., Zhelyazkova, S., & Gadjeva, V. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 24(24), 17462. [Link]

-

Kumar, A., Singh, A., & Kumar, S. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105579. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society, 19(11), 4725-4742. [Link]

-

Karthikeyan, K., Sivakumar, P. M., Doble, M., & Perumal, P. T. (2010). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. European Journal of Medicinal Chemistry, 45(8), 3446–3452. [Link]

-

Ramirez, M. S., Nikolaidis, I., & Tolmasky, M. E. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. bioRxiv. [Link]

-

Obniska, J., & Kamiński, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 24(26), 2838–2849. [Link]

-

Silva, S., Martins-Gomes, C., & Souto, E. B. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2381. [Link]

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Mateev, E., Zhelyazkova, S., & Gadjeva, V. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 24(24), 17462. [Link]

-

Sangani, C. B., Moin, A., & Shastry, C. S. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

-

Mateev, E., Georgieva, M., & Stoyanov, S. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]

-

del Carmen Lara-Vica, M., Pérez, C., & Rodríguez-Aburto, M. (2016). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Molecules, 21(8), 998. [Link]

-

Glushkov, V. A., & Shklyae, Y. V. (2023). (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. Molbank, 2023(2), M1636. [Link]

-

Al-Warhi, T., Sabt, A., Rizk, O., & El-Agrody, A. M. (2022). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 27(24), 8963. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(9), 4147–4153. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action and a Proposed Research Workflow for 1-(3-Aminopropyl)pyrrolidine

Abstract: This technical guide addresses the current understanding and future research directions for 1-(3-Aminopropyl)pyrrolidine. While extensively utilized as a versatile synthetic intermediate in the pharmaceutical and chemical industries, its intrinsic biological activity and mechanism of action remain uncharacterized in publicly accessible literature.[1][2][3] This document provides a comprehensive analysis based on its structural features, the known pharmacology of the broader pyrrolidine class of compounds, and proposes a structured, multi-phase research workflow to systematically elucidate its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel chemical entities.